3-Chloro-2-(4-methylpiperidin-1-yl)aniline
Overview
Description
3-Chloro-2-(4-methylpiperidin-1-yl)aniline: is an organic compound with the molecular formula C12H17ClN2 and a molecular weight of 224.73 g/mol . This compound is characterized by the presence of a chloro group at the third position and a 4-methylpiperidin-1-yl group at the second position on the aniline ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(4-methylpiperidin-1-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloroaniline and 4-methylpiperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent like ethanol or methanol. The reaction mixture is heated to a specific temperature, usually around 80-100°C, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of automated systems and continuous flow reactors can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2-(4-methylpiperidin-1-yl)aniline can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine, alkoxides, amines, solvents like ethanol or methanol, elevated temperatures.
Major Products Formed:
Oxidation: Nitro derivatives, quinone derivatives.
Reduction: Amine derivatives.
Substitution: Hydroxyl, alkoxy, or amino-substituted derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-2-(4-methylpiperidin-1-yl)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate the binding affinity and specificity of potential drug candidates.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new pharmaceuticals. Its structural features allow for the exploration of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Chloro-2-(4-methylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism may vary depending on the specific application and target. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
- 3-Chloro-4-(4-methylpiperidin-1-yl)aniline
- 2-Chloro-3-(4-methylpiperidin-1-yl)aniline
- 4-Chloro-2-(4-methylpiperidin-1-yl)aniline
Comparison: 3-Chloro-2-(4-methylpiperidin-1-yl)aniline is unique due to the specific positioning of the chloro and 4-methylpiperidin-1-yl groups on the aniline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications. Compared to its analogs, the compound may exhibit different reactivity, binding affinity, and biological activity, highlighting its uniqueness in various applications .
Properties
IUPAC Name |
3-chloro-2-(4-methylpiperidin-1-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-9-5-7-15(8-6-9)12-10(13)3-2-4-11(12)14/h2-4,9H,5-8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIANBLRPQFBPBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=CC=C2Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360114 | |
Record name | 3-chloro-2-(4-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
842965-35-9 | |
Record name | 3-chloro-2-(4-methylpiperidin-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80360114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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